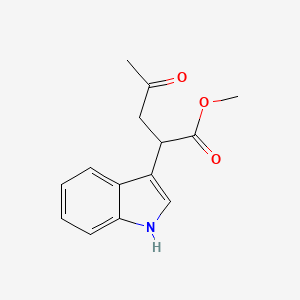![molecular formula C32H35N3O4 B11532689 3,5-bis[(2,2-dimethylpropanoyl)amino]-N-{3-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}benzamide](/img/structure/B11532689.png)
3,5-bis[(2,2-dimethylpropanoyl)amino]-N-{3-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-BIS(2,2-DIMETHYLPROPANAMIDO)-N-{3-[(1E)-3-OXO-3-PHENYLPROP-1-EN-1-YL]PHENYL}BENZAMIDE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-BIS(2,2-DIMETHYLPROPANAMIDO)-N-{3-[(1E)-3-OXO-3-PHENYLPROP-1-EN-1-YL]PHENYL}BENZAMIDE typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the amide groups: This can be achieved through the reaction of 3,5-diaminobenzoic acid with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine.
Introduction of the phenylprop-1-en-1-yl group: This step involves the reaction of the intermediate with cinnamoyl chloride under basic conditions.
Final coupling: The final product is obtained by coupling the intermediate with 3-aminobenzamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3,5-BIS(2,2-DIMETHYLPROPANAMIDO)-N-{3-[(1E)-3-OXO-3-PHENYLPROP-1-EN-1-YL]PHENYL}BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The phenylprop-1-en-1-yl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted amides or esters.
Scientific Research Applications
3,5-BIS(2,2-DIMETHYLPROPANAMIDO)-N-{3-[(1E)-3-OXO-3-PHENYLPROP-1-EN-1-YL]PHENYL}BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used as an additive in materials science for enhancing the properties of polymers and other materials.
Mechanism of Action
The mechanism of action of 3,5-BIS(2,2-DIMETHYLPROPANAMIDO)-N-{3-[(1E)-3-OXO-3-PHENYLPROP-1-EN-1-YL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. For example, its potential anti-inflammatory activity may be due to the inhibition of key enzymes involved in the inflammatory response. Similarly, its anticancer activity could be related to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(2,2-dimethylpropanamido)benzene: Similar structure but lacks the phenylprop-1-en-1-yl group.
N-(3-phenylprop-1-en-1-yl)benzamide: Similar structure but lacks the 2,2-dimethylpropanamido groups.
Uniqueness
3,5-BIS(2,2-DIMETHYLPROPANAMIDO)-N-{3-[(1E)-3-OXO-3-PHENYLPROP-1-EN-1-YL]PHENYL}BENZAMIDE is unique due to the presence of both 2,2-dimethylpropanamido and phenylprop-1-en-1-yl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C32H35N3O4 |
|---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
3,5-bis(2,2-dimethylpropanoylamino)-N-[3-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]benzamide |
InChI |
InChI=1S/C32H35N3O4/c1-31(2,3)29(38)34-25-18-23(19-26(20-25)35-30(39)32(4,5)6)28(37)33-24-14-10-11-21(17-24)15-16-27(36)22-12-8-7-9-13-22/h7-20H,1-6H3,(H,33,37)(H,34,38)(H,35,39)/b16-15+ |
InChI Key |
XMJQDLGKMLPYCS-FOCLMDBBSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)NC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)/C=C/C(=O)C3=CC=CC=C3)NC(=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C=CC(=O)C3=CC=CC=C3)NC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-N-(2-methoxybenzyl)-3-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11532606.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzohydrazide](/img/structure/B11532610.png)
![(2Z,5E)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11532617.png)
methanone](/img/structure/B11532626.png)

![3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N-{3-[3-(diethylamino)phenoxy]-5-nitrophenyl}adamantane-1-carboxamide](/img/structure/B11532639.png)
![N'-[(1E)-1-(4-aminophenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B11532640.png)
![N-(4-bromophenyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide](/img/structure/B11532645.png)
![2-{(E)-[2-(4-bromophenyl)hydrazinylidene]methyl}-4,6-dinitrophenol](/img/structure/B11532653.png)
![N-({N'-[(1E)-1-(4-Chlorophenyl)ethylidene]hydrazinecarbonyl}methyl)-4-ethoxy-N-(4-methylphenyl)benzene-1-sulfonamide](/img/structure/B11532663.png)
![N'-{(E)-[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11532674.png)
![4-(3-{[(3,5-Dimethoxyphenyl)carbonyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B11532675.png)
![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B11532677.png)

